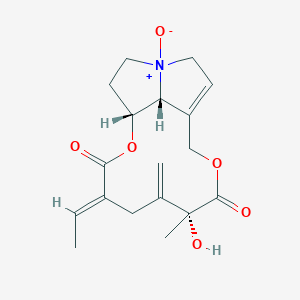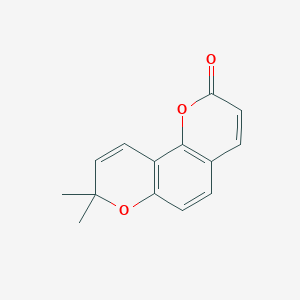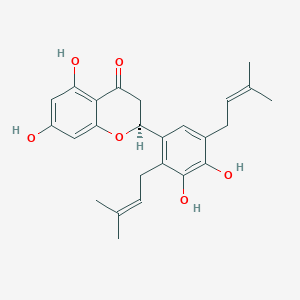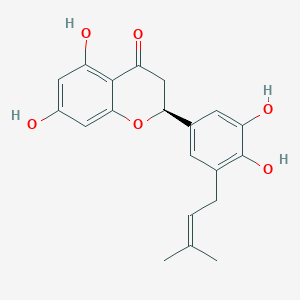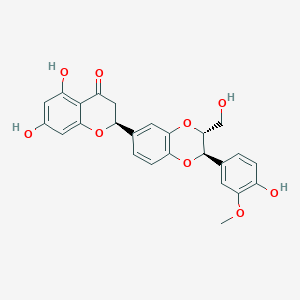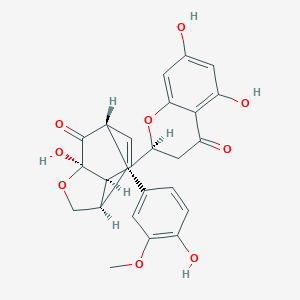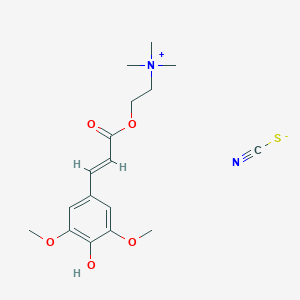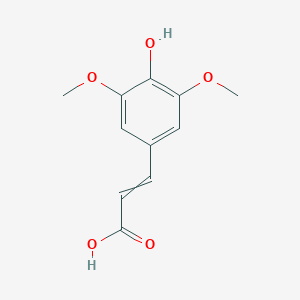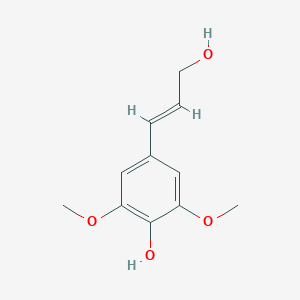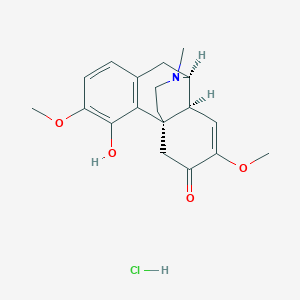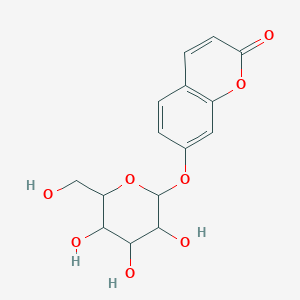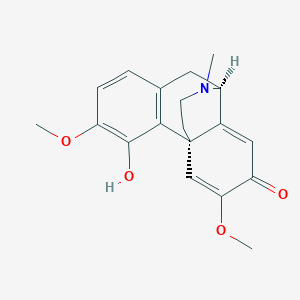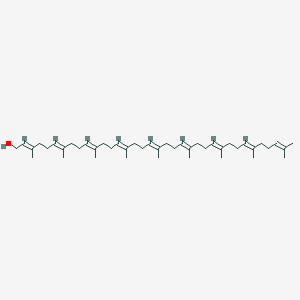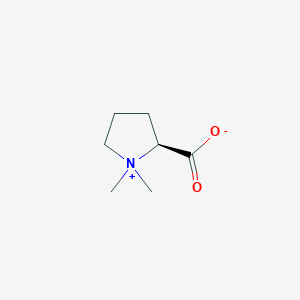
水苏碱
描述
它是一种两性离子化合物,其中氮原子上的两个氢原子都被甲基取代 . 这种化合物天然存在于多种植物中,包括益母草和毛地黄 . 由于它在作为渗透压保护剂方面发挥作用以及其潜在的健康益处,它已引起人们的关注。
科学研究应用
L-脯氨酸甜菜碱在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的手性构建块。
生物学: 它作为渗透压保护剂,帮助生物体在高渗透压环境中存活.
作用机制
L-脯氨酸甜菜碱主要通过其作为渗透压保护剂和甲基供体的作用发挥其作用。 它通过调节水的保留和保护细胞免受脱水来帮助维持细胞渗透压平衡 . 此外,它在各种生化途径中捐赠甲基,包括蛋氨酸循环,这对于 DNA 甲基化和蛋白质合成至关重要 .
生化分析
Biochemical Properties
Stachydrine interacts with various enzymes, proteins, and other biomolecules. It exhibits better fat solubility and better stability in Wistar rat plasma and liver microsomes
Cellular Effects
Stachydrine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of stachydrine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stachydrine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of stachydrine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Stachydrine is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Stachydrine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
L-脯氨酸甜菜碱可以通过 L-脯氨酸的甲基化合成。该反应涉及使用甲基化试剂(如甲基碘或硫酸二甲酯)在碱(如氢氧化钠)存在下的反应。 该反应通常在水性或醇性介质中在升高的温度下进行 .
工业生产方法
L-脯氨酸甜菜碱的工业生产通常涉及从天然来源中提取。 例如,可以使用加速溶剂萃取与固相萃取相结合的方法从益母草的叶子或毛地黄的根中提取 . 该方法可确保化合物的高纯度和产率。
化学反应分析
反应类型
L-脯氨酸甜菜碱会发生各种化学反应,包括:
氧化: 它可以被氧化形成 N,N-二甲基-L-脯氨酸。
还原: 还原反应可以将其转化回 L-脯氨酸。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用像氢化铝锂或硼氢化钠这样的还原剂。
主要产品
从这些反应中形成的主要产物包括 N,N-二甲基-L-脯氨酸、L-脯氨酸,以及根据所用试剂的不同而不同的各种取代衍生物 .
相似化合物的比较
L-脯氨酸甜菜碱经常与其他甜菜碱(如甘氨酸甜菜碱和三甲基甘氨酸)进行比较:
甘氨酸甜菜碱: 两种化合物都作为渗透压保护剂,但 L-脯氨酸甜菜碱在某些细菌菌株中更有效.
三甲基甘氨酸: 结构相似,但由于脯氨酸环的存在,L-脯氨酸甜菜碱具有独特的性质.
类似化合物列表
- 甘氨酸甜菜碱
- 三甲基甘氨酸
- N,N-二甲基甘氨酸
- 甜菜碱盐酸盐
L-脯氨酸甜菜碱由于其作为渗透压保护剂和甲基供体的双重作用而脱颖而出,使其成为各个研究领域和行业中宝贵的化合物。
属性
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUNUTVVOOHQPW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963744 | |
| Record name | 1-Methylproline methylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Proline betaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
471-87-4 | |
| Record name | (-)-Stachydrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stachydrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-proline betaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methylproline methylbetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-carboxylato-1,1-dimethylpyrrolidinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STACHYDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Proline betaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Stachydrine has been shown to interact with several molecular targets, including:
- Multiple receptor tyrosine kinases (RTKs): Stachydrine exhibits inhibitory effects on various RTKs, including those involved in the pathogenesis of chronic myeloid leukemia (CML). []
- Transforming growth factor-β1 (TGF-β1) signaling pathway: Stachydrine suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, likely by attenuating TGF-β receptor I (TβRI) expression and inhibiting downstream Smad2/3 and PI3K/Akt/mTOR signaling. []
- Phospholipase A2 Group IIA (PLA2G2A)/Decorin (DCN) axis: Stachydrine represses breast cancer cell proliferation and enhances apoptosis, seemingly through upregulating the PLA2G2A/DCN axis. []
- CXCR4/ERK and CXCR4/Akt pathways: In astrocytoma cells, stachydrine appears to exert its anti-proliferative, pro-apoptotic, and anti-migratory effects by inhibiting the CXCR4/ERK and CXCR4/Akt pathways. []
- Histone deacetylase (HDAC) enzymes: Stachydrine demonstrates anti-tumor activity in gastric cancer models, possibly through the inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression. []
- NADPH oxidase 2 (NOX2): Stachydrine mitigates pressure overload-induced cardiac hypertrophy, likely by inhibiting NOX2 activity, reducing reactive oxygen species (ROS) production, and suppressing excessive autophagy. []
ANone: The downstream effects of stachydrine are diverse and depend on the specific target and cellular context. Some observed effects include:
- Inhibition of cell proliferation: Stachydrine inhibits the proliferation of various cancer cells, including CML [], hepatocellular carcinoma [], breast cancer [], and astrocytoma cells. []
- Induction of apoptosis: Stachydrine promotes apoptosis in several cancer cell types, including CML [], breast cancer [], and astrocytoma cells. []
- Inhibition of cell migration and invasion: Stachydrine suppresses TGF-β1-induced EMT and the associated migration and invasion of hepatocellular carcinoma cells. [] It also inhibits the migration and invasiveness of astrocytoma cells. []
- Suppression of inflammation: Stachydrine exhibits anti-inflammatory effects in various models, potentially by reducing the levels of inflammatory cytokines such as IL-1β and TNF-α. [, ]
- Protection against oxidative stress: Stachydrine appears to protect against oxidative stress by increasing the activity of antioxidant enzymes like SOD and reducing MDA levels. [, ]
- Modulation of calcium handling: Stachydrine has been reported to increase calcium uptake capacity in the sarcoplasmic reticulum of myocardial cells. [, ]
ANone: The molecular formula of stachydrine is C7H13NO2, and its molecular weight is 143.18 g/mol.
ANone: While specific spectroscopic data is not provided in the abstracts, the use of techniques like nuclear magnetic resonance (NMR) [] and mass spectrometry (MS) [, ] for identification and characterization suggests the availability of such data in the full research articles.
ANone: Yes, one study investigated the factors influencing the stability of stachydrine hydrochloride during storage of Herba Leonuri, finding that light exposure significantly contributes to its degradation. []
ANone: The provided research focuses on the biological activities of stachydrine and does not indicate any catalytic properties or applications.
ANone: The provided research abstracts do not mention the use of computational chemistry or modeling for studying stachydrine.
ANone: While limited information is available on specific formulations, one study mentions the determination of stachydrine hydrochloride content in Yimu granules, suggesting its incorporation into solid dosage forms. []
ANone: The provided research abstracts do not discuss SHE regulations related to stachydrine.
ANone: Research on stachydrine's metabolism identified six phase I metabolites (N-demethylation, dehydrogenation, ring-oxidation) and two phase II metabolites (glycine conjugates) in rat urine after oral administration. []
ANone: Yes, one study utilized a sensitive LC-MS/MS method to evaluate the pharmacokinetic profile of stachydrine in rats. []
ANone: Various in vitro models, including cell lines derived from:
- Chronic myeloid leukemia (CML) []
- Hepatocellular carcinoma []
- Breast cancer []
- Astrocytoma []
- Human umbilical vein endothelial cells (HUVECs) []
- Rat neonatal cardiomyocytes [, ]
ANone: Several in vivo models have been employed, including:
- Rat models of traumatic brain injury (TBI) []
- Rat models of blast phase chronic myeloid leukemia (BP-CML) []
- Rat models of gastric cancer []
- Rat models of unilateral ureteral obstruction (UUO) [, ]
- Rat models of pressure overload-induced cardiac hypertrophy (TAC) []
- Rat models of cerebral ischemia-reperfusion injury []
- Rat models of myocardial ischemia-reperfusion injury []
ANone: The provided abstracts do not mention any clinical trials involving stachydrine.
ANone: The abstracts provided do not contain information about resistance or cross-resistance mechanisms related to stachydrine.
ANone: One study investigated the potential toxicity of stachydrine and Galeopsis ladanum L. seeds in a rat model of coturnism (a myoglobinuric syndrome) and found no evidence of myotoxicity, suggesting that these agents might not be responsible for the condition. []
ANone: The provided research does not delve into specific drug delivery or targeting strategies for stachydrine.
ANone: Several analytical techniques have been employed for the quantification of stachydrine, including:
- High-performance thin-layer chromatography (HPTLC): Used for quantifying stachydrine in Leonurus cardiaca, Leonurus japonicus, and Leonotis leonurus. []
- High-performance liquid chromatography (HPLC): Utilized for determining stachydrine content in Herba Leonuri, Chanfu An oral solution, and Herba Leonuri Granules. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): Employed for analyzing stachydrine and its metabolites in rat urine. []
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used for determining stachydrine in rat plasma, Yimu granules, and Funing pills. [, , ]
- TLC scanning: Used for quantifying stachydrine in Kanggongyan granules and Leonurus japonicus from different regions. [, ]
ANone: The provided research does not offer information on the environmental impact or degradation pathways of stachydrine.
ANone: The research primarily focuses on stachydrine's biological effects and does not provide detailed information about its dissolution or solubility profiles.
ANone: Several studies mention the validation of analytical methods for stachydrine quantification, ensuring accuracy, precision, and specificity. [, , ]
ANone: The use of validated analytical methods for determining stachydrine content in herbal preparations and pharmaceutical formulations emphasizes its importance for quality control. [, , ]
ANone: The provided research does not discuss the immunogenicity or potential immunological responses associated with stachydrine.
ANone: The research abstracts do not mention any specific information regarding stachydrine's interactions with drug transporters.
ANone: While the research does not directly compare stachydrine with alternatives or substitutes, the identification of its homolog, homostachydrine, in Citrus plants [] opens avenues for exploring structurally similar compounds with potentially comparable or distinct biological activities.
ANone: The provided research does not address the aspects of recycling or waste management related to stachydrine.
ANone: The research highlights the use of various techniques like HPTLC, HPLC, LC-MS, and cell culture models, showcasing the available infrastructure and resources for studying stachydrine. [, , , ]
ANone: Research on stachydrine dates back to at least the mid-20th century, with early studies focusing on its biogenesis in alfalfa. [, ] Over time, research interest expanded to investigate its diverse biological activities and therapeutic potential in various disease models.
ANone: The research on stachydrine exemplifies cross-disciplinary collaboration, involving expertise from various fields, including:
- Medicinal chemistry: Isolation, characterization, and synthesis of stachydrine and its analogs. []
- Pharmacology: Investigating the mechanism of action, efficacy, and safety of stachydrine in various disease models. [, , , , , , , , , , , , ]
- Analytical chemistry: Developing and validating analytical methods for quantifying stachydrine in different matrices. [, , , , , , , , ]
- Pharmacognosy: Studying the occurrence, distribution, and extraction of stachydrine from natural sources. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


